Cas no 314250-93-6 (N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 314250-93-6
- AKOS000671377
- N-(2-bromophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- F0780-0001
- Oprea1_821741
- CCG-137700
- AB00672527-01
- Oprea1_834597
-
- インチ: 1S/C15H14BrNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18)
- InChIKey: KREDFGOIEZLJOM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1NC(C1=CSC2CCCCC=21)=O
計算された属性
- せいみつぶんしりょう: 334.99795g/mol
- どういたいしつりょう: 334.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0780-0001-1mg |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0780-0001-3mg |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0780-0001-4mg |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0780-0001-5μmol |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0780-0001-5mg |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0780-0001-2μmol |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0780-0001-2mg |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
314250-93-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
8. Back matter
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideに関する追加情報
Professional Introduction to N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 314250-93-6)
N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 314250-93-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 2-position of the phenyl ring and the specific tetrahydrobenzothiophene core make this molecule a particularly intriguing subject for further investigation.
The structural framework of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique chemical and pharmacological properties that have been the focus of numerous studies. The benzothiophene scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The addition of the bromine atom at the 2-position of the phenyl ring enhances the compound's reactivity and binding affinity to various biological targets, making it a promising candidate for drug development.
In recent years, there has been a surge in research aimed at identifying novel bioactive molecules derived from benzothiophene derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological pathways. Specifically, N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its potential role in modulating enzyme activity and receptor binding. Its unique structural features suggest that it may be capable of influencing key signaling pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The carboxamide functional group at the 3-position of the tetrahydrobenzothiophene ring is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets. This feature enhances the compound's solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the bromine substituent at the 2-position of the phenyl ring can serve as a handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the molecule.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with various biological targets. These studies have provided valuable insights into its potential mechanisms of action. For instance, computational analyses have suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are implicated in numerous disease pathways. Furthermore, its ability to bind to specific receptors has been hypothesized based on its structural features.
In vitro studies have begun to unravel the pharmacological profile of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Initial findings indicate that it exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to inhibit proliferation and induce apoptosis in cancer cells has been observed in preliminary experiments. Additionally, its anti-inflammatory properties have been noted in assays that measure cytokine production and inflammatory marker expression.
The synthesis of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine atom at the 2-position of the phenyl ring is a critical step that necessitates precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve this transformation efficiently.
The pharmaceutical industry is increasingly interested in exploring novel heterocyclic compounds like N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Its unique structural features and promising biological activities make it an attractive candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound,its potential in addressing unmet medical needs will likely expand.
In conclusion,N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No.314250-93—6) represents a significant advancement in pharmaceutical chemistry.Its complex structure,combined with its demonstrated biological activity,positions it as a valuable asset for drug discovery efforts.Further exploration into its pharmacological properties will undoubtedly contribute to our understanding of disease mechanisms and provide new avenues for therapeutic intervention.As research progresses,this compound is poised to play an important role in developing innovative treatments for various diseases.
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